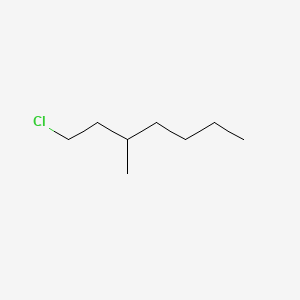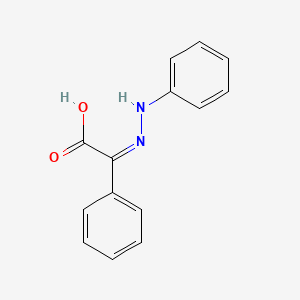
Phenylglyoxylic acid, phenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylglyoxylic acid, phenylhydrazone is a derivative of phenylglyoxylic acid, where the keto group is replaced by a phenylhydrazone group. This compound is known for its applications in various chemical reactions and its role in scientific research. Phenylglyoxylic acid itself is an organic compound with the formula C₆H₅C(O)CO₂H, and its phenylhydrazone derivative is formed by the reaction of phenylglyoxylic acid with phenylhydrazine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenylglyoxylic acid can be synthesized by the oxidation of mandelic acid with potassium permanganate or by the hydrolysis of benzoyl cyanide . The phenylhydrazone derivative is prepared by reacting phenylglyoxylic acid with phenylhydrazine under acidic conditions . The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and heating the mixture to facilitate the reaction.
Industrial Production Methods
Industrial production methods for phenylglyoxylic acid, phenylhydrazone are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Phenylglyoxylic acid, phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and benzoic acid.
Reduction: Reduction reactions can convert the phenylhydrazone group back to the corresponding amine.
Substitution: The phenylhydrazone group can participate in substitution reactions, where the phenyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound include benzaldehyde, benzoic acid, and various substituted phenylhydrazones depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Phenylglyoxylic acid, phenylhydrazone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of phenylglyoxylic acid, phenylhydrazone involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of benzaldehyde and benzoic acid . The phenylhydrazone group can also interact with enzymes and other proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Phenylglyoxylic acid, phenylhydrazone can be compared with other similar compounds, such as:
Phenylglyoxylic acid: The parent compound, which lacks the phenylhydrazone group.
Benzoylformic acid: Another derivative of phenylglyoxylic acid with different functional groups.
Mandelic acid: A precursor to phenylglyoxylic acid, which undergoes oxidation to form the latter.
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its phenylhydrazone group, which imparts distinct chemical and biological activities.
Propiedades
Número CAS |
728-95-0 |
|---|---|
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
(2Z)-2-phenyl-2-(phenylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H,17,18)/b16-13- |
Clave InChI |
BJIRGSLXYCEUMW-SSZFMOIBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
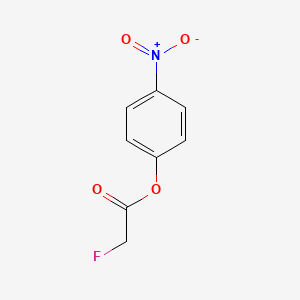
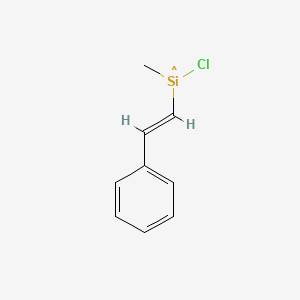
![2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane](/img/structure/B14744551.png)

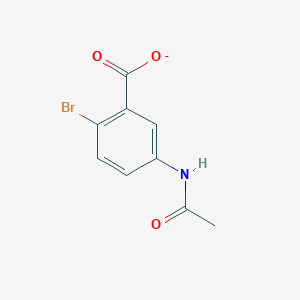
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14744571.png)
![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)
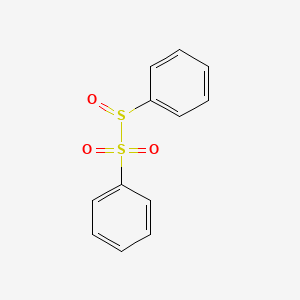
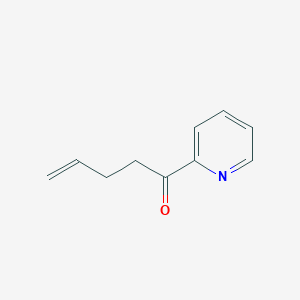
![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)

